molecular formula C6H3ClN2 B021959 2-Chloro-5-cyanopyridine CAS No. 33252-28-7

2-Chloro-5-cyanopyridine

Cat. No. B021959
Key on ui cas rn: 33252-28-7
M. Wt: 138.55 g/mol
InChI Key: ORIQLMBUPMABDV-UHFFFAOYSA-N
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Patent
US07728031B2

Procedure details

6-Chloronicotinonitrile (500 mg, 3.61 mmole) and piperazine (930 mg, 10.8 mmole) were dissolved in 20 ml of acetonitrile and heated at 60° C. under N2 for 5 hours. The mixture was cooled to room temperature, diluted with water and extracted with dichloromethane (5×). The combined organics were dried over sodium sulfate, filtered, and concentrated to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 8.40 (d, J=1.70 Hz, 1H) 7.60 (dd, J=8.81, 2.37 Hz, 1H) 6.59 (d, J=8.48 Hz, 1H) 3.57-3.75 (m, 4H) 2.91-3.05 (m, 4H); MS (M+H)+=189.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1>C(#N)C.O>[N:10]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=2)[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Name
Quantity
930 mg
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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